molecular formula C14H22 B12288024 1,2,3,4-Tetraethylbenzene CAS No. 642-32-0

1,2,3,4-Tetraethylbenzene

Cat. No.: B12288024
CAS No.: 642-32-0
M. Wt: 190.32 g/mol
InChI Key: FEWANSQOXSIFOK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraethylbenzene is an organic compound with the molecular formula C14H22. It is classified as an aromatic hydrocarbon, characterized by a benzene ring substituted with four ethyl groups. This compound is a colorless liquid with a relatively high boiling point and low solubility in water .

Preparation Methods

1,2,3,4-Tetraethylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of vinyl bromide with 3-hexyne . Industrially, it can be produced by the alkylation of benzene with ethylene in the presence of a catalyst. This method is similar to the production of other alkylbenzenes, where the reaction conditions typically involve high temperatures and pressures to facilitate the alkylation process .

Chemical Reactions Analysis

1,2,3,4-Tetraethylbenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives using reagents like hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or other substituents replace one or more of the ethyl groups. Typical reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while nitration can introduce nitro groups onto the benzene ring .

Scientific Research Applications

1,2,3,4-Tetraethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4-tetraethylbenzene exerts its effects depends on the specific reaction or application. In chemical reactions, its aromatic ring and ethyl substituents influence its reactivity and interaction with reagents. The molecular targets and pathways involved are typically related to its role as an intermediate or precursor in the synthesis of other compounds .

Comparison with Similar Compounds

1,2,3,4-Tetraethylbenzene can be compared with other similar compounds, such as:

    1,2,3,4-Tetramethylbenzene:

    1,2,3,5-Tetraethylbenzene: Another isomer with a different arrangement of ethyl groups on the benzene ring. This structural difference can lead to variations in reactivity and applications.

    1,2,4,5-Tetraethylbenzene:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.

Properties

CAS No.

642-32-0

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,2,3,4-tetraethylbenzene

InChI

InChI=1S/C14H22/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h9-10H,5-8H2,1-4H3

InChI Key

FEWANSQOXSIFOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)CC)CC)CC

Origin of Product

United States

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